molecular formula C24H26N2O5 B12514488 (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid

Cat. No.: B12514488
M. Wt: 422.5 g/mol
InChI Key: BYHOYEIBTAEMGO-NRFANRHFSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pyrrolidine ring, and a pentanoic acid backbone. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.

    Formation of the pyrrolidine ring: The pyrrolidine ring is introduced through a cyclization reaction.

    Coupling with pentanoic acid: The protected amine is then coupled with pentanoic acid to form the final product.

The reaction conditions for these steps often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid may involve large-scale synthesis using flow reactors and continuous processing techniques. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or alcohols). The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled release of the active amine. This property is particularly useful in peptide synthesis, where the compound acts as a protecting group that can be removed without affecting other functional groups.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid is unique due to its combination of the Fmoc protecting group, the pyrrolidine ring, and the pentanoic acid backbone. This combination provides specific reactivity and stability, making it particularly valuable in synthetic and medicinal chemistry.

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-pyrrolidin-1-ylpentanoic acid

InChI

InChI=1S/C24H26N2O5/c27-22(26-13-5-6-14-26)12-11-21(23(28)29)25-24(30)31-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-21H,5-6,11-15H2,(H,25,30)(H,28,29)/t21-/m0/s1

InChI Key

BYHOYEIBTAEMGO-NRFANRHFSA-N

Isomeric SMILES

C1CCN(C1)C(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCN(C1)C(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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